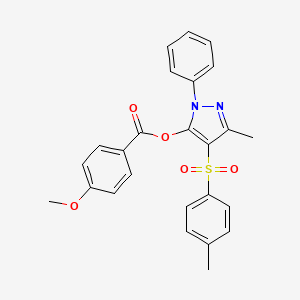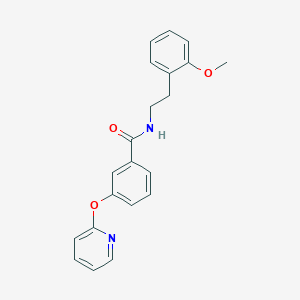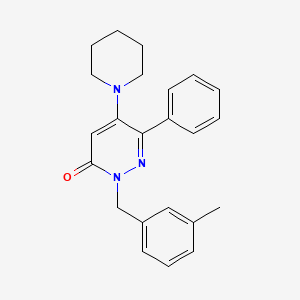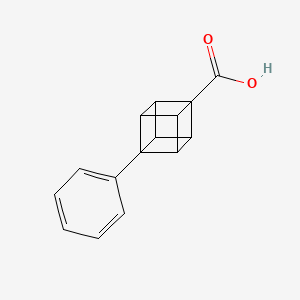
4-Phenylcubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Phenylcubane-1-carboxylic acid is an intriguing compound that has drawn attention in the field of organic chemistry due to its unique cubane core structure and phenyl substitution. This compound is part of a broader class of cubane derivatives known for their high degree of symmetry and potential applications in material science and pharmaceuticals. The cubane structure, characterized by a cubic carbon framework, imparts remarkable stability and unique chemical properties to its derivatives.
Synthesis Analysis
The synthesis of this compound and related cubane derivatives often involves multistep reactions, starting from simpler cubane precursors. Techniques such as dehydrative condensation between carboxylic acids and amines have been explored for the synthesis of peptide analogs involving cubane-like structures (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Molecular Structure Analysis
The molecular structure of cubane derivatives, including this compound, showcases the cubane’s rigid cubic framework, which significantly influences the compound's chemical behavior. Structural analyses using methods like X-ray diffraction reveal the impacts of substituents on the cubane core and how these modifications can alter the compound's physical and chemical properties. For instance, crystal structures of cubanecarboxylic acid derivatives have been studied to understand the packing and interaction patterns within the crystal lattice (S. S. Kuduva, D. Bläser, R. Boese, & G. Desiraju, 2001).
Chemical Reactions and Properties
This compound participates in various chemical reactions typical for carboxylic acids, such as amide formation, esterification, and decarboxylation under certain conditions. Its unique cubane core contributes to its reactivity and the stability of the products formed. Research into the chemistry of cubane derivatives reveals how the cubane core and phenyl substitution influence reactivity and product formation (A. R. Campanelli, A. Domenicano, & F. Ramondo, 2011).
Scientific Research Applications
Structural and Conformational Studies
Structural Variations and Electronic Effects
- A study explored the structural changes in phenylcubane derivatives due to various substituents, offering insights into the geometrical variations and the electronic effects of the substituents on both the cubane framework and the benzene ring. This research highlighted the role of long-range polar effects and electronegativity in influencing the structure of phenylcubane derivatives like 4-Phenylcubane-1-carboxylic acid (Campanelli et al., 2011).
Conformational Profile of Trishomocubane Amino Acid Dipeptide
- The conformational characteristics of 4-Amino-(D3)-trishomocubane-4-carboxylic acid, a constrained α-amino acid residue, were analyzed. This study is crucial for the development of peptides and protein surrogates, highlighting the helical and β-turn structures of trishomocubane (Bisetty et al., 2006).
Applications in Metal-Organic Frameworks (MOFs) and Luminescence Studies
Novel Zn(II) and Mn(II) Metal-Organic Frameworks
- A new carboxylic acid ligand was used to construct unique Zn(II) and Mn(II) metal-organic frameworks, demonstrating interesting photoluminescence properties. These findings might be relevant for the applications of derivatives like this compound in MOFs and luminescent materials (Lv et al., 2015).
Preparation, Structure, and Fluorescence Emission of Polymer-Rare Earth Complexes
- Research on the preparation and structure of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene demonstrates the potential of carboxylic acid derivatives in the field of fluorescence and luminescence, indicating an "Antenna Effect" in these complexes (Gao et al., 2012).
Catalysis and Synthetic Chemistry
- Catalysis by Phenylboronic Acid Derivatives
- A study demonstrated that derivatives of phenylboronic acid, similar in structure to this compound, are highly effective in catalyzing dehydrative amidation between carboxylic acids and amines, important for α-dipeptide synthesis. This indicates potential catalytic applications of this compound in synthetic chemistry (Wang et al., 2018).
properties
IUPAC Name |
4-phenylcubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLPNVAQAJEIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
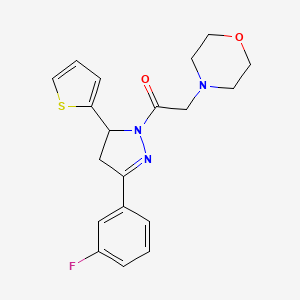
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)
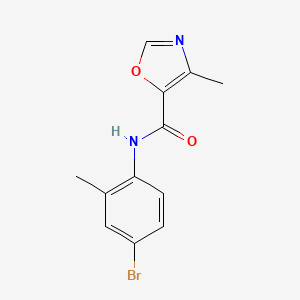
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)
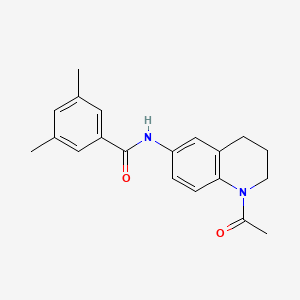
![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)
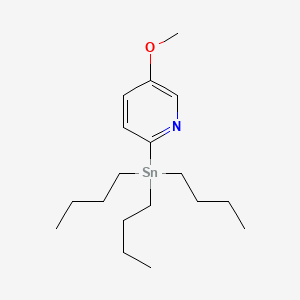
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)
